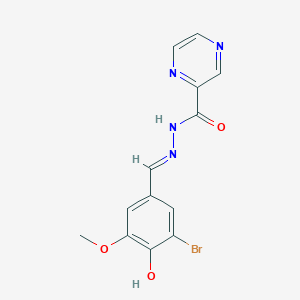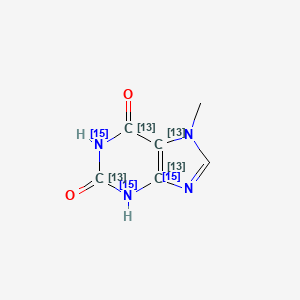
3-Methylxanthine-13C4,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylxanthine-13C4,15N3 is a stable isotope-labeled compound of 3-Methylxanthine. It is a xanthine derivative and a cyclic guanosine monophosphate (GMP) inhibitor. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various research applications, particularly in the field of metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylxanthine-13C4,15N3 involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the 3-Methylxanthine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The production process includes rigorous quality control measures to verify the isotopic labeling and chemical purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylxanthine-13C4,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the xanthine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the xanthine ring .
Wissenschaftliche Forschungsanwendungen
3-Methylxanthine-13C4,15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of xanthine derivatives.
Biology: Employed in studies of enzyme activity and metabolic pathways involving xanthine derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3-Methylxanthine-13C4,15N3 involves its role as a cyclic guanosine monophosphate (GMP) inhibitor. By inhibiting GMP, the compound affects various cellular processes, including smooth muscle relaxation and enzyme activity. The molecular targets include phosphodiesterases, which are enzymes that break down cyclic nucleotides. The inhibition of these enzymes leads to increased levels of cyclic nucleotides, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylxanthine: The non-labeled version of the compound, used in similar research applications.
Theophylline: Another xanthine derivative with similar biological activities.
Caffeine: A well-known xanthine derivative with stimulant effects
Uniqueness
3-Methylxanthine-13C4,15N3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways and transformations of xanthine derivatives is crucial .
Eigenschaften
Molekularformel |
C6H6N4O2 |
|---|---|
Molekulargewicht |
173.09 g/mol |
IUPAC-Name |
7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)/i3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI-Schlüssel |
PFWLFWPASULGAN-JVYICBGUSA-N |
Isomerische SMILES |
CN1C=[15N][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2 |
Kanonische SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



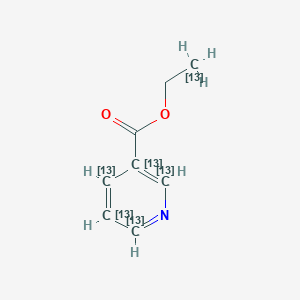
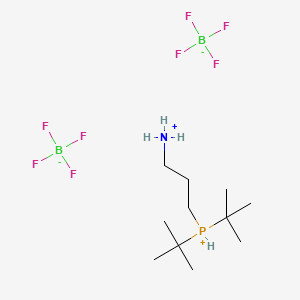
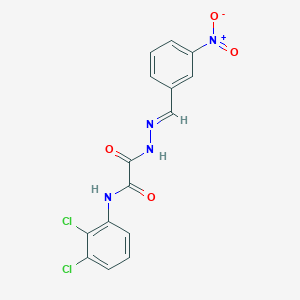
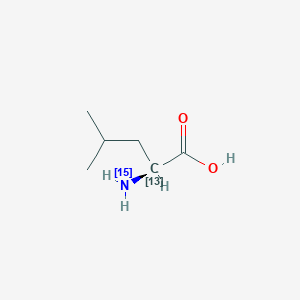
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
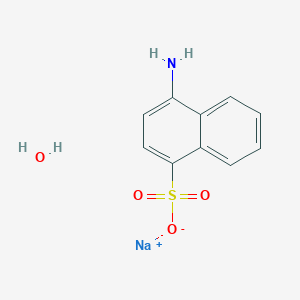
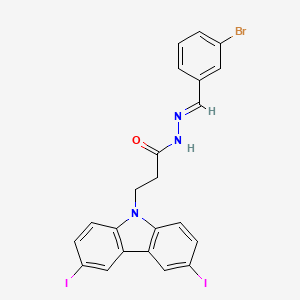
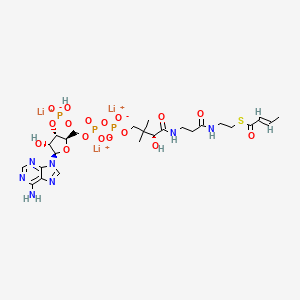
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)

